molecular formula C18H22N2O2S B7536163 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide

Cat. No. B7536163
M. Wt: 330.4 g/mol
InChI Key: UHKXIHWRAWHHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide, also known as MT-45, is a synthetic opioid compound. It was first synthesized in the 1970s and has been used for scientific research purposes. MT-45 has been found to have analgesic effects and has been studied for its potential use as a pain reliever.

Mechanism of Action

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide acts on the mu-opioid receptor in the brain, which is responsible for pain relief. It binds to the receptor and activates it, leading to the release of endorphins and other neurotransmitters that reduce pain perception.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has been found to have similar biochemical and physiological effects to other opioids. It can cause sedation, respiratory depression, and euphoria. However, it has been found to have less potential for addiction and respiratory depression than other opioids.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has several advantages for use in lab experiments. It has a long half-life, which allows for longer experiments without the need for frequent dosing. It also has less potential for addiction and respiratory depression, which makes it safer to use in animal studies. However, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has limitations in that it is not widely available and may not be suitable for all types of experiments.

Future Directions

There are several future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide. One area of interest is its potential use in treating opioid addiction. N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has been found to have less potential for addiction and respiratory depression than other opioids, which makes it a promising candidate for this application. Another area of research is the development of new analogs of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide with improved pharmacological properties. Finally, more studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide and its potential as a pain reliever.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide involves several steps. The starting material is 2-methoxyphenylpiperidine, which is reacted with thiophene-2-carboxylic acid to form the intermediate compound. This intermediate is then treated with acetic anhydride to produce the final product, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has been used in scientific research to study its potential as a pain reliever. It has been found to have analgesic effects similar to other opioids, but with less potential for addiction and respiratory depression. N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide has also been studied for its potential use in treating opioid addiction.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-17-5-3-2-4-16(17)20-9-6-15(7-10-20)19-18(21)12-14-8-11-23-13-14/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXIHWRAWHHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.